molecular formula C11H14FNO B7940508 2-(Cyclobutylmethoxy)-4-fluoroaniline

2-(Cyclobutylmethoxy)-4-fluoroaniline

Cat. No.: B7940508
M. Wt: 195.23 g/mol
InChI Key: GKNWWLTWQPMHMD-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)-4-fluoroaniline is an organic compound that features a cyclobutylmethoxy group and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with cyclobutylmethanol under specific conditions. A common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to attach the cyclobutylmethoxy group to the aniline ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)-4-fluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: The major products include cyclobutylmethoxy-4-fluorobenzoic acid.

    Reduction: The major product is this compound with reduced functional groups.

    Substitution: The major products depend on the nucleophile used, such as methoxy-substituted derivatives.

Scientific Research Applications

2-(Cyclobutylmethoxy)-4-fluoroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclobutylmethoxy)-5-fluoroaniline: Similar structure with the fluorine atom in a different position.

    2-(Cyclobutylmethoxy)-4-chloroaniline: Similar structure with a chlorine atom instead of fluorine.

    2-(Cyclobutylmethoxy)-4-bromoaniline: Similar structure with a bromine atom instead of fluorine.

Uniqueness

2-(Cyclobutylmethoxy)-4-fluoroaniline is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(cyclobutylmethoxy)-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-4-5-10(13)11(6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNWWLTWQPMHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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